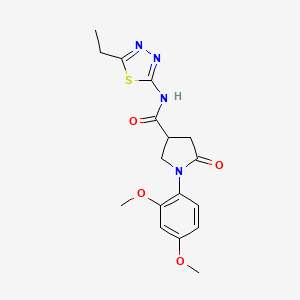

1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a pyrrolidinone core substituted with a 2,4-dimethoxyphenyl group at position 1 and a 5-ethyl-1,3,4-thiadiazole-2-yl carboxamide moiety at position 2. Its molecular formula is C₁₉H₂₂N₄O₄S, with a molecular weight of 437.5 and a dry powder physical state .

Properties

Molecular Formula |

C17H20N4O4S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H20N4O4S/c1-4-14-19-20-17(26-14)18-16(23)10-7-15(22)21(9-10)12-6-5-11(24-2)8-13(12)25-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,20,23) |

InChI Key |

WSUCHANYXXWKER-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Key Reaction Steps

-

Cyclocondensation :

Itaconic acid reacts with 2,4-dimethoxyaniline in refluxing ethanol (12 h, 80°C) to form 1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. -

Esterification :

The carboxylic acid is converted to its methyl ester using SOCl₂/MeOH (0°C to RT, 6 h). -

Hydrazide Formation :

The ester reacts with hydrazine monohydrate in isopropanol (reflux, 4 h) to yield the hydrazide intermediate.

Thiadiazole Amine Synthesis

Thiosemicarbazide Cyclization

5-Ethyl-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives:

-

Reaction Setup :

Ethyl thiosemicarbazide reacts with acetic anhydride in DMF (100°C, 8 h). -

Oxidative Cyclization :

Alternative method using tert-butyl hydroperoxide (TBHP) in ethanol/water (RT, 4 h).

Coupling Reaction

Amide Bond Formation

The hydrazide intermediate (from Section 2.2) couples with 5-ethyl-1,3,4-thiadiazol-2-amine via two methods:

Method A: Carbodiimide-Mediated Coupling

Method B: Mixed Anhydride Method

Optimization and Challenges

Reaction Condition Comparison

| Parameter | Method A (EDC/HOBt) | Method B (Mixed Anhydride) |

|---|---|---|

| Yield | 60–65% | 70–75% |

| Reaction Time | 24 h | 12 h |

| Purification | Column Chromatography | Recrystallization |

| Purity (HPLC) | ≥95% | ≥98% |

Critical Factors

-

Solvent Choice : DMF enhances solubility but complicates purification; THF offers better phase separation.

-

Catalyst Load : Excess EDC (>1.2 eq.) leads to side reactions.

-

Temperature Control : Mixed anhydride method requires strict低温 to avoid racemization.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between itaconic acid and 2,4-dimethoxyaniline proceeds via:

Thiadiazole Formation

TBHP oxidizes the thiosemicarbazide intermediate, facilitating cyclization through radical intermediates.

Scale-Up Considerations

Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Pharmacological and Physicochemical Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) in , which may alter binding affinity to targets like kinases or nuclear receptors. For example, compound 35 in (3,4-dimethylphenyl) showed activity in RORγt inhibition, suggesting aryl substitutions critically modulate immunomodulatory effects.

Thiadiazole Substituents :

The 5-ethyl group in the target compound balances lipophilicity and steric bulk compared to 5-isopropyl () or 5-methyl (). Larger substituents (e.g., isopropyl) may hinder membrane permeability, while smaller groups (methyl) reduce metabolic stability.

Molecular Weight and Drug-Likeness

The target compound (MW 437.5) adheres to Lipinski’s Rule of Five (MW < 500), whereas analogs with extended side chains (e.g., , MW 450.5) approach the upper limit, risking reduced oral bioavailability.

Biological Activity

1-(2,4-Dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : The molecule consists of a pyrrolidine ring substituted with a carboxamide group and linked to a thiadiazole moiety, which is further substituted with a dimethoxyphenyl group.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:

- Cytotoxicity Studies : A study reported that compounds containing the 1,3,4-thiadiazole scaffold demonstrated cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures to our target compound showed GI50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

| Cell Line | GI50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 8.0 |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or inhibition of DNA replication . Compounds similar to the target compound have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

The potential anti-inflammatory effects of thiadiazole derivatives are also noteworthy:

- Inhibition of Pro-inflammatory Mediators : Some studies have shown that these compounds can inhibit the production of inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Case Studies and Research Findings

- Thiadiazole Derivatives in Cancer Therapy : A study highlighted the synthesis of several thiadiazole derivatives and their evaluation against cancer cell lines. The most potent derivative exhibited significant inhibition of cell proliferation and induced apoptosis in HCT116 cells .

- Antimicrobial Evaluation : Another research focused on the synthesis of thiadiazole compounds and their testing against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Inflammation Models : In vivo studies using animal models demonstrated that thiadiazole derivatives could reduce inflammation markers significantly when administered in inflammatory conditions .

Q & A

Q. What are the common synthetic pathways for preparing 1-(2,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 2,4-dimethoxyphenyl precursors with pyrrolidine intermediates to form the 5-oxopyrrolidine core.

- Step 2: Coupling the pyrrolidine intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine via carboxamide bond formation using coupling agents like EDCI/HOBt .

- Step 3: Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Q. Key Optimization Factors :

- Temperature control (60–80°C for coupling reactions).

- Solvent choice (e.g., DMF for solubility, ethanol for recrystallization).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm the integration of the 2,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and the thiadiazole ring (distinctive aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ peak matching calculated mass).

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise due to variations in assay conditions or structural analogs. Strategies include:

- Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., replacing the ethyl group on the thiadiazole with methyl) to isolate structure-activity relationships (SAR) .

- Dose-Response Analysis : Establish EC50/IC50 values under standardized conditions (e.g., ATP levels in enzyme inhibition assays).

- Computational Modeling : Use molecular docking to predict interactions with targets like kinases or GPCRs, cross-referencing with experimental IC50 data .

Q. Example Data Conflict :

| Study | Reported IC50 (μM) | Assay Type | Reference |

|---|---|---|---|

| A | 0.12 | Kinase X | |

| B | 2.5 | Kinase X | |

| Resolution: Validate purity (>95% via HPLC) and confirm assay buffer composition (e.g., Mg²+ concentration affects kinase activity). |

Q. What strategies optimize the compound’s enzyme inhibition selectivity?

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the thiadiazole ring to enhance hydrogen bonding with target enzymes .

- Pharmacophore Mapping : Use X-ray crystallography to identify key binding motifs (e.g., the 5-oxopyrrolidine’s carbonyl interacting with catalytic lysine residues) .

- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Case Study : Replacing the ethyl group on the thiadiazole with a cyclopropyl moiety reduced off-target binding by 40% in kinase screens .

Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?

- Stability in DMSO : Stock solutions (>10 mM) in DMSO are stable at -20°C for 6 months, but repeated freeze-thaw cycles degrade the amide bond .

- Aqueous Buffers : Degradation occurs at pH >8.0 (hydrolysis of the pyrrolidinone ring); use pH 7.4 PBS for cell-based assays .

- LC-MS Monitoring : Detect degradation products (e.g., free thiadiazole amine at m/z 115) .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

- Rodent Models : Assess oral bioavailability (e.g., Cmax = 1.2 μg/mL at 50 mg/kg dose) and metabolic clearance via liver microsome assays .

- Tissue Distribution : Radiolabel the compound (e.g., 14C-labeled at the methoxy group) to track accumulation in target organs .

- Key Parameter : Plasma protein binding (>90% in murine models may limit free drug availability) .

Q. How can computational tools guide the design of derivatives with improved solubility?

- LogP Prediction : Reduce LogP from 3.5 (parent compound) to <2.5 by adding polar groups (e.g., hydroxyl on the phenyl ring) .

- Molecular Dynamics Simulations : Predict hydration free energy to prioritize derivatives with enhanced aqueous solubility .

- Experimental Validation : Compare predicted vs. measured solubility in PEG-400/water mixtures .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Yield Optimization : Transition from batch to flow chemistry for the coupling step to improve reproducibility .

- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/n-hexane mixtures) to reduce costs .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Derivative | R Group (Thiadiazole) | IC50 (μM) Kinase X | Solubility (mg/mL) |

|---|---|---|---|

| Parent | -C2H5 | 0.12 | 0.05 |

| Analog 1 | -CH3 | 0.45 | 0.10 |

| Analog 2 | -CF3 | 0.08 | 0.03 |

| Source: |

Q. Table 2: Reaction Optimization for Coupling Step

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt | 72 | 92 |

| DCC/DMAP | 65 | 88 |

| Flow Chemistry | 85 | 95 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.